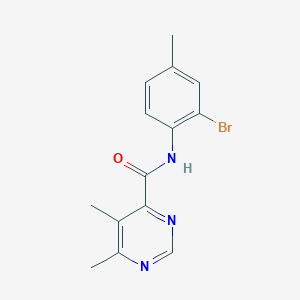

N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJIGSMWSBYZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and is characterized by the following structural features:

- Bromine atom at the 2-position of the phenyl ring.

- Methyl groups at the 4 and 6 positions of the pyrimidine ring.

- Carboxamide functional group , enhancing its reactivity and biological potential.

This unique combination allows it to interact with various biological targets, which is crucial for its therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods may include:

- Formation of the pyrimidine core through cyclization reactions.

- Bromination and methylation steps to introduce substituents.

- Carboxamide formation via reaction with appropriate amines.

Recent advancements in synthetic techniques have focused on optimizing yields and purity through automated systems and continuous flow reactors .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 12.5 | 25 |

| Comparison Compound A | 25 | 50 |

| Comparison Compound B | 50 | 100 |

These results indicate that the compound is effective against a range of bacterial strains, including multi-drug resistant organisms .

Antiviral Activity

Research has also highlighted the compound's potential as an antiviral agent. It has shown promising activity against flaviviruses such as Zika and dengue. The mechanism involves inhibition of viral proteases, which are essential for viral replication. For instance, compounds related to this structure have demonstrated IC50 values in the nanomolar range against Zika virus protease .

Anticancer Effects

This compound has been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specific IC50 values for various cancer cell lines have been documented:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.62 |

| HeLa (Cervical) | 0.39 |

| A549 (Lung) | 1.8 |

These findings suggest a potential role for this compound in cancer therapeutics .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors. This interaction can lead to:

- Inhibition of enzyme activity , particularly in viral replication processes.

- Modulation of cellular pathways , influencing apoptosis and cell cycle regulation in cancer cells.

The exact molecular targets are still under investigation, but ongoing studies aim to elucidate these mechanisms further .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological assays:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound significantly inhibited Zika virus replication in vitro with an EC50 value ranging from 300 to 600 nM .

- Anticancer Activity : Another investigation revealed that treatment with this compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : A comparative study showed that this compound outperformed several known antibiotics against resistant bacterial strains, suggesting its utility in treating infections caused by such pathogens .

Comparison with Similar Compounds

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Key Structural Differences :

- Core Heterocycle : Contains a pyrimidine ring with a 5-bromo substituent and a morpholine group at position 2.

- Linkage : A sulfanyl (S–) bridge connects the pyrimidine to the phenyl ring, unlike the carboxamide group in the target compound.

- Functional Groups : Features a sulfonamide group (2,4,6-trimethylbenzenesulfonamide) instead of a carboxamide.

- Substituents : The phenyl ring has a 4-methoxy group , enhancing polarity compared to the target’s 4-methyl substituent .

Property Implications :

2-Amino-4-isopropyl-6-methoxy-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Key Structural Differences :

- Pyrimidine Substitutions: Contains 4-isopropyl, 6-methoxy, and 2-amino groups on the pyrimidine ring.

- Phenyl Group : A 4-methoxyphenyl substituent replaces the 2-bromo-4-methylphenyl group.

- Functional Groups: An amino group at position 2 introduces hydrogen-bonding capability .

Property Implications :

Comparative Data Table

Discussion of Structural and Functional Impacts

- Electronic Effects: The target’s bromine atom (electrophilic) contrasts with the sulfonamide derivative’s morpholine (electron-rich) and the methoxy-isopropyl compound’s amino group (nucleophilic). These differences influence reactivity in substitution or coupling reactions.

- Solubility : The sulfonamide derivative’s polar groups (morpholine, sulfonamide) likely improve water solubility, whereas the target’s bromine and methyl groups favor lipid membranes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step condensation and functionalization. For example, pyrimidine cores are constructed via cyclocondensation of β-diketones or amidines with aldehydes, followed by bromination and amidation. Key conditions include:

- Anhydrous environments for halogenation steps (e.g., bromine substitution at the 2-position of the phenyl ring) to avoid side reactions.

- Temperature control (e.g., 60–80°C) during amide bond formation to prevent decomposition.

- Use of coupling agents like EDCI/HOBt for carboxamide linkage .

- Validation : Characterization via / NMR and LC-MS is critical to confirm intermediate purity and final product integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography resolves spatial arrangements of substituents (e.g., dihedral angles between pyrimidine and phenyl rings), as demonstrated in analogous pyrimidine derivatives .

- High-resolution mass spectrometry (HR-MS) confirms molecular weight and halogen (Br) presence.

- Vibrational spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1650–1700 cm) .

- Data Interpretation : Cross-referencing NMR splitting patterns with computational predictions (e.g., DFT) helps assign stereochemical configurations .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound against specific enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., bacterial dihydrofolate reductase or kinase domains).

- Docking Workflow :

Prepare the ligand (compound) and receptor (enzyme) using tools like AutoDock Vina.

Define binding sites based on conserved residues (e.g., ATP-binding regions).

Score binding affinities (ΔG) and analyze pose stability via MD simulations.

- Validation : Compare docking results with experimental bioassays (e.g., MIC values for antimicrobial activity) .

Q. What strategies are recommended to resolve contradictions between experimental and computational data regarding hydrogen bonding patterns?

- Methodological Answer :

- Crystallographic Refinement : Use high-resolution X-ray data to detect weak interactions (e.g., C–H⋯O bonds) that computational models might overlook .

- Dynamic Simulations : Run molecular dynamics (MD) to assess hydrogen bond persistence under physiological conditions.

- Energy Decomposition : Apply QM/MM partitioning to isolate contributions from specific non-covalent interactions .

Q. In optimizing the compound's antimicrobial activity, how should structure-activity relationship (SAR) studies be designed?

- Methodological Answer :

- Substituent Variation : Systematically modify the bromophenyl group (e.g., replacing Br with Cl or CF) and pyrimidine methyl groups.

- Bioassay Design : Test against Gram-positive/negative bacterial panels with controls (e.g., ciprofloxacin).

- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and MIC values. Prioritize derivatives with >90% inhibition at ≤10 µg/mL .

Q. What crystallographic approaches are used to determine the spatial arrangement of substituents in pyrimidine derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in DCM/hexane). Resolve torsional angles (e.g., between pyrimidine and bromophenyl groups) to assess planarity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. halogen bonding) to explain packing motifs .

Notes on Data Contradictions

- Example : Discrepancies in NMR coupling constants vs. crystallographic data may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to probe conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.